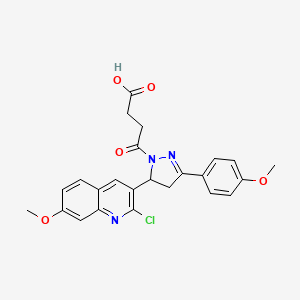

4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

This compound belongs to a class of pyrazoline-quinoline hybrids, characterized by a 4,5-dihydro-1H-pyrazol-1-yl core linked to a quinoline scaffold and a substituted phenyl group. Key structural features include:

- 2-Chloro-7-methoxyquinolin-3-yl group: The chloro substituent at position 2 and methoxy at position 7 on the quinoline ring may influence electronic properties and target binding.

- 4-Oxobutanoic acid tail: This carboxylic acid moiety likely contributes to hydrogen bonding and solubility, a common feature in bioactive molecules .

Synthesis typically involves coupling pyrazoline intermediates with activated carboxylic acids using reagents like EDCI/HOBT, followed by purification via column chromatography (e.g., 10% methanol in dichloromethane) . Purity (>95%) is confirmed by HPLC, and structural validation employs ¹H/¹³C NMR, HRMS, and occasionally ¹⁹F NMR for fluorinated analogs .

Properties

IUPAC Name |

4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O5/c1-32-16-6-3-14(4-7-16)20-13-21(28(27-20)22(29)9-10-23(30)31)18-11-15-5-8-17(33-2)12-19(15)26-24(18)25/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAROKKSYQWKDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Formation of the Pyrazole Moiety: The pyrazole ring is often synthesized via cyclocondensation reactions involving hydrazines and 1,3-diketones.

Coupling of Quinoline and Pyrazole: The quinoline and pyrazole moieties are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline ring, converting it to a dihydroquinoline derivative.

Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for the development of new therapeutic agents. Research has indicated that derivatives of quinoline and pyrazole exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this one can inhibit the growth of various bacteria and fungi. For instance, modifications in the pyrazole structure have been linked to enhanced antibacterial properties against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Properties : Quinoline derivatives are known for their anticancer potential. Research into similar compounds suggests that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Pharmacological Studies

The compound's ability to interact with specific biological targets positions it as a potential lead compound for pharmacological studies. Notably:

- Thrombopoietin Receptor Agonism : Compounds structurally related to this molecule have been studied for their ability to act as agonists for the thrombopoietin receptor, which is crucial in enhancing platelet production. This could be beneficial in treating conditions like thrombocytopenia .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in:

- Synthesis of Novel Therapeutics : The compound can be modified to create derivatives with improved bioactivity or selectivity towards specific biological targets.

- Development of New Reaction Mechanisms : The interactions facilitated by its structure can lead to the discovery of new synthetic methodologies.

Case Studies

Several case studies highlight the applications of similar compounds in research:

- Antimicrobial Efficacy : A study demonstrated that derivatives with electron-withdrawing groups on the pyrazole ring exhibited enhanced activity against Mycobacterium smegmatis, suggesting that structural modifications could lead to improved therapeutic agents .

- Cancer Research : Investigations into quinoline-based compounds have shown promising results in inhibiting tumor growth in vitro and in vivo, indicating their potential as anticancer drugs.

- Platelet Production Enhancement : Research on related compounds has established their role as thrombopoietin receptor agonists, paving the way for new treatments for patients with low platelet counts .

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can inhibit certain enzymes, further contributing to its bioactivity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and similarities among the target compound and its analogs:

Key Observations :

The target compound’s 7-OMe group is unique, offering electron-donating effects that may improve solubility over halogenated analogs . Oxo groups (e.g., 2-oxo in –3) introduce hydrogen-bonding capabilities absent in the target compound .

Phenyl Ring Substituents: Para-substitutions (4-OMe in the target vs. 4-Cl in Compound 22 or 4-F in Compound 26) modulate electronic and steric effects. Methoxy groups enhance solubility, while halogens may increase lipophilicity .

Molecular Weight and Solubility :

- The target compound’s molecular weight (~460) is lower than brominated analogs (e.g., Compound 22: ~580), likely due to reduced halogen content. This may enhance bioavailability .

Biological Activity

The compound 4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, which integrates quinoline, pyrazole, and butanoic acid moieties, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological exploration.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C27H21ClN3O3 |

| Molecular Weight | 506.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | LFXVCVJRCDFZCC-UHFFFAOYSA-N |

Structural Features

The compound features:

- A quinoline ring that is known for its diverse biological activities.

- A pyrazole ring which has been associated with anti-inflammatory and anticancer properties.

- A butanoic acid functional group that may enhance solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of quinoline and pyrazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound under review may share these properties due to its structural components.

Anticancer Potential

The interaction of this compound with specific cellular targets suggests potential anticancer properties. Research indicates that similar compounds can inhibit cell proliferation by targeting tubulin binding sites, thereby disrupting mitotic processes . This mechanism is crucial in cancer therapy as it can lead to apoptosis in cancer cells.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are significant in various physiological processes . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

The proposed mechanism of action involves the compound's ability to interact with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, the binding affinity of this compound to cysteine residues in proteins may influence signaling pathways critical for cell survival and proliferation .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of related compounds, several derivatives exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications in the quinoline moiety significantly influenced antimicrobial potency .

Case Study 2: Anticancer Activity

A study focused on a series of pyrazole derivatives demonstrated their potential as anticancer agents through cell line assays. Compounds similar to the one under review were shown to induce apoptosis in breast cancer cells by activating caspase pathways . This highlights the potential therapeutic application of the compound in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving cyclocondensation of substituted quinoline and pyrazoline precursors. Key steps include:

-

General Procedure G (as referenced in and ): Reacting intermediates (e.g., 87 and substituted aryl hydrazines) in THF under reflux, followed by purification via flash chromatography (e.g., ethyl acetate/hexane gradients).

-

Yield Optimization : Adjust stoichiometry of reactants (e.g., aryl hydrazines with electron-withdrawing groups like chloro or methoxy substituents) and control reaction temperature to minimize side products.

-

Purity Validation : Use HPLC with reverse-phase C18 columns (≥95% purity threshold) and confirm structural integrity via (e.g., δ 2.5–3.5 ppm for pyrazoline protons) and (e.g., carbonyl signals at ~170–175 ppm) .

- Data Table :

Q. How can researchers confirm the stereochemistry and regioselectivity of the pyrazoline ring in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures of analogs (e.g., ’s thiazole-pyrazoline derivative) to confirm dihydro-pyrazoline chair conformations and substituent orientations.

- NOESY NMR : Detect spatial proximity between pyrazoline protons (e.g., H-4 and H-5) and adjacent aromatic protons (e.g., methoxyphenyl groups) to infer regioselectivity .

Advanced Research Questions

Q. How do substituents on the quinoline and phenyl rings influence bioactivity, and how can structure-activity relationships (SAR) be modeled?

- Methodological Answer :

-

SAR Design : Synthesize analogs with halogen (Cl, F) or methoxy groups at positions 2, 4, or 7 of the quinoline core (see –2). Assess activity in target assays (e.g., kinase inhibition).

-

Pharmacophore Modeling : Use software like Schrödinger’s Phase to map hydrophobic (quinoline), hydrogen-bond acceptor (carbonyl), and aromatic (methoxyphenyl) features. Validate against analogs in –2 showing higher yields with electron-deficient aryl groups .

Q. What strategies resolve discrepancies in experimental vs. computational data for this compound’s logP or solubility?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., ACD/Labs).

- Solubility Enhancement : Introduce ionizable groups (e.g., carboxylic acid in butanoic acid moiety) or co-solvents (DMSO/water mixtures) based on ’s HPLC mobile phase conditions .

Q. How can crystallographic data improve molecular docking studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.